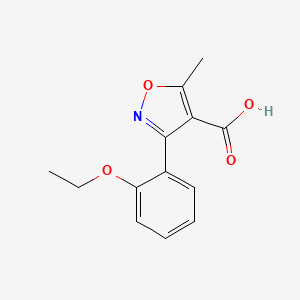

3-(2-Ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Description

3-(2-Ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid is an isoxazole derivative featuring a carboxylic acid group at the 4-position, a methyl group at the 5-position, and a 2-ethoxyphenyl substituent at the 3-position.

Properties

Molecular Formula |

C13H13NO4 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

3-(2-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C13H13NO4/c1-3-17-10-7-5-4-6-9(10)12-11(13(15)16)8(2)18-14-12/h4-7H,3H2,1-2H3,(H,15,16) |

InChI Key |

RYZKBUGADDMQGL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NOC(=C2C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(2-Ethoxyphenyl)-5-methylisoxazole-4-carboxylic Acid

Detailed Synthetic Route

Step 1: Preparation of Ethyl 5-Methylisoxazole-4-Carboxylate Intermediate

One common approach involves reacting ethylacetoacetate with triethylorthoformate and acetic anhydride at elevated temperatures (75–150 °C) to form ethyl ethoxymethyleneacetoacetic ester. This intermediate is then treated with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts at low temperatures (−20 °C to 10 °C) to induce cyclization and formation of ethyl 5-methylisoxazole-4-carboxylate.

A typical procedure includes:

- Charging ethyl ethoxymethyleneacetoacetic ester and sodium acetate in ethanol.

- Cooling the mixture to approximately −5 °C.

- Adding a cooled aqueous solution of hydroxylamine sulfate dropwise with vigorous stirring.

- Maintaining the reaction temperature at or above 0 °C for completion.

- Refluxing the mixture briefly to ensure cyclization.

- Extracting the product with dichloromethane and purifying by washing and drying steps.

This step yields the isoxazole ester intermediate with approximately 85% crude yield.

Step 3: Hydrolysis of the Ester to Carboxylic Acid

The ester intermediate is converted to the carboxylic acid by refluxing with a mixture of acetic acid, water, and concentrated hydrochloric acid for extended periods (e.g., 10 hours). The crude acid is then purified by recrystallization.

Summary Table of Preparation Conditions

Research Findings and Analysis

- Use of hydroxylamine sulfate improves reaction mixture clarity and reduces isomeric impurities compared to hydroxylamine hydrochloride.

- The reverse addition technique during amide formation (in related analogs) reduces by-product formation, indicating the importance of controlled reagent addition.

- The isoxazole ring system's planarity and substitution pattern influence crystallization and purity, as confirmed by X-ray crystallographic studies of related compounds.

- The synthetic route is scalable and amenable to purification without requiring distillation of the isoxazole ester, which is advantageous for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic environments).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of isoxazolecarboxylic acids are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Electronic Effects: Ethoxy group: Electron-donating (+I effect), likely reducing the acidity of the carboxylic acid group compared to halogenated analogues. This may influence solubility and interaction with biological targets. For example, 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid showed improved antioxidant activity in DPPH assays due to its electronegative substituent .

Lipophilicity :

- Ethoxy and bromo groups increase lipophilicity (logP), favoring membrane permeability. In contrast, fluorine’s small size and high electronegativity balance lipophilicity with metabolic stability .

Q & A

Q. What are the common synthetic routes for 3-(2-Ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid?

The synthesis typically involves cyclization of precursors such as oximes or β-keto esters. A standard approach includes:

- Step 1 : Condensation of 2-ethoxyacetophenone with hydroxylamine hydrochloride to form an oxime intermediate under reflux conditions .

- Step 2 : Cyclization of the oxime in acidic media (e.g., H₂SO₄ or polyphosphoric acid) to yield the isoxazole ring .

- Step 3 : Oxidation of the methyl group at position 5 to introduce the carboxylic acid moiety using KMnO₄ or CrO₃ under controlled pH . Key Considerations: Optimize reaction time and temperature to minimize byproducts like regioisomers or over-oxidation .

Q. How is the compound characterized spectroscopically?

- NMR : ¹H and ¹³C NMR confirm substituent positions. For example, the ethoxy group’s methyl protons appear as a triplet (~1.3 ppm), while aromatic protons show splitting patterns dependent on substitution .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. The carboxylic acid group often forms dimeric interactions, stabilizing the crystal lattice .

- FT-IR : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, while isoxazole ring vibrations occur at 1600–1500 cm⁻¹ .

Q. What are the primary biological activities reported for this compound?

- Anti-inflammatory : Inhibits COX-2 (IC₅₀ ~5 µM) and reduces TNF-α production in macrophage models .

- Anticancer : Induces apoptosis in HeLa cells via caspase-3 activation (EC₅₀ ~10 µM) .

- Neuroprotective : Modulates glutamate receptors in neuronal cultures, reducing excitotoxicity .

Advanced Research Questions

Q. How do structural modifications at the phenyl ring influence biological activity?

- Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) but may reduce solubility .

- Electron-Donating Groups (e.g., OCH₃) : Improve solubility and bioavailability but can lower metabolic stability due to increased Phase II metabolism .

- Ortho-Substituents : Steric hindrance from 2-ethoxy groups reduces off-target interactions, improving selectivity for GABAₐ receptors .

Q. What strategies are used to resolve contradictions in reported biological data?

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., MTT vs. ATP-based viability tests) to identify protocol-dependent variability .

- Structural Confirmation : Verify compound purity (>95% by HPLC) and regiochemistry (via NOESY NMR) to rule out isomer contamination .

- Mechanistic Studies : Use CRISPR-edited cell lines (e.g., COX-2 knockout) to isolate target-specific effects from off-pathway activity .

Q. What are the key considerations in designing experiments to study its mechanism of action?

- Target Identification : Employ affinity chromatography with immobilized derivatives to capture binding proteins, followed by MS/MS identification .

- Kinetic Assays : Use stopped-flow fluorescence to measure binding rates (kₒₙ/kₒff) to enzymes like COX-2 .

- In Vivo Models : Prioritize zebrafish larvae for high-throughput toxicity screening before murine studies, monitoring for hepatotoxicity (ALT/AST levels) .

Data Contradiction Analysis

- Example Conflict : Some studies report potent anticancer activity , while others show limited efficacy .

- Resolution : Variability may arise from cell line-specific expression of metabolic enzymes (e.g., CYP3A4), which deactivate the compound. Test in CYP3A4-inhibited models (e.g., ketoconazole co-treatment) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.